Isopropyl 4-(4-fluorophenyl)-5-methyl-2-(5-methylfuran-2-carboxamido)thiophene-3-carboxylate
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Overview
Description
Isopropyl 4-(4-fluorophenyl)-5-methyl-2-(5-methylfuran-2-carboxamido)thiophene-3-carboxylate is a synthetic organic compound with a complex structure It features a thiophene ring substituted with various functional groups, including a fluorophenyl group, a furoyl group, and an isopropyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-(4-fluorophenyl)-5-methyl-2-(5-methylfuran-2-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the various substituents through a series of reactions, including halogenation, acylation, and esterification.
Halogenation: The thiophene ring can be halogenated using reagents like bromine or chlorine in the presence of a catalyst.
Acylation: The halogenated thiophene can then undergo acylation with 4-fluorobenzoyl chloride to introduce the fluorophenyl group.
Amination: The acylated product can be reacted with 5-methyl-2-furoyl chloride to introduce the furoyl group.
Esterification: Finally, the carboxylic acid group can be esterified with isopropanol to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-(4-fluorophenyl)-5-methyl-2-(5-methylfuran-2-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Isopropyl 4-(4-fluorophenyl)-5-methyl-2-(5-methylfuran-2-carboxamido)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of Isopropyl 4-(4-fluorophenyl)-5-methyl-2-(5-methylfuran-2-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl and furoyl groups can interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate
- Rosuvastatin calcium
- Pitavastatin Impurity 8
- 3-Oxo Rosuvastatin Sodium Salt
- Rosuvastatin ethyl ester
Uniqueness
Isopropyl 4-(4-fluorophenyl)-5-methyl-2-(5-methylfuran-2-carboxamido)thiophene-3-carboxylate is unique due to its combination of functional groups and the presence of the thiophene ring This structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C21H20FNO4S |
---|---|
Molecular Weight |
401.5g/mol |
IUPAC Name |
propan-2-yl 4-(4-fluorophenyl)-5-methyl-2-[(5-methylfuran-2-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H20FNO4S/c1-11(2)26-21(25)18-17(14-6-8-15(22)9-7-14)13(4)28-20(18)23-19(24)16-10-5-12(3)27-16/h5-11H,1-4H3,(H,23,24) |
InChI Key |
VJMJBLPSBNKBCO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C(=C(S2)C)C3=CC=C(C=C3)F)C(=O)OC(C)C |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C(=C(S2)C)C3=CC=C(C=C3)F)C(=O)OC(C)C |
Origin of Product |
United States |
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